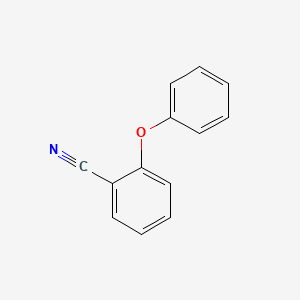

2-Phenoxybenzonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVCOVNARIQBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502171 | |

| Record name | 2-Phenoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6476-32-0 | |

| Record name | 2-Phenoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6476-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenoxybenzonitrile and Its Derivatives

Established Synthetic Pathways

Established synthetic routes to 2-phenoxybenzonitrile and its derivatives are dominated by nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. These pathways offer versatility in terms of substrate scope and reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of this compound. wikipedia.orgmasterorganicchemistry.com This mechanism involves the attack of a nucleophile on an aromatic ring that is rendered electron-deficient by electron-withdrawing groups, leading to the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com The synthesis can be approached by either forming the C-CN bond on a pre-existing diaryl ether (cyanation) or by forming the C-O ether bond by reacting a phenoxide with a benzonitrile (B105546) derivative.

In this approach, the nitrile group is introduced onto a 2-phenoxyphenyl scaffold, typically via substitution of a halide. While direct cyanation of 2-phenoxyaryl halides is less commonly detailed for this specific molecule, the methodology is well-established for a wide range of aryl halides. researchgate.net Transition metal catalysis is often employed to facilitate this transformation, which can otherwise require harsh conditions.

Modern methods often seek to avoid toxic cyanide reagents like CuCN or KCN. For instance, nickel-catalyzed reductive coupling provides a pathway to synthesize benzonitriles from aryl halides using non-toxic cyanating reagents like 2-methyl-2-phenylmalononitrile (B13686465) (MPMN). organic-chemistry.orgnih.gov This transnitrilation method avoids the release of free cyanide, making it a safer alternative. organic-chemistry.org Palladium catalysis using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a cyanide source also represents a greener, less toxic approach to aryl nitrile synthesis from aryl halides. scispace.com

| Cyanation Strategy | Catalyst System | Cyanide Source | Key Features |

| Nickel-Catalyzed Reductive Coupling | NiBr₂(bpy)·xH₂O / Zn(0) | 2-methyl-2-phenylmalononitrile (MPMN) | Avoids release of toxic cyanide; proceeds via transnitrilation. organic-chemistry.orgnih.gov |

| Palladium-Catalyzed Cyanation | Palladium Complex (e.g., Palladacycle) | K₄[Fe(CN)₆] | Non-toxic cyanide source; efficient under microwave irradiation. scispace.com |

The most direct and widely reported method for synthesizing this compound is the nucleophilic aromatic substitution of a halogen at the ortho-position of a benzonitrile with a phenoxide. The electron-withdrawing nature of the nitrile group activates the ortho- and para-positions of the aromatic ring towards nucleophilic attack. masterorganicchemistry.com

This reaction is typically carried out by treating a 2-halobenzonitrile (e.g., 2-chlorobenzonitrile (B47944) or 2-fluorobenzonitrile) with phenol (B47542) in the presence of a base. rsc.org The base, commonly potassium carbonate (K₂CO₃), deprotonates the phenol to generate the more nucleophilic phenoxide anion, which then displaces the halide. High-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often used at elevated temperatures to facilitate the reaction. rsc.org For example, 2-chloro-6-phenoxybenzonitrile (B3031994) can be synthesized from 2-fluoro-6-chlorobenzonitrile and phenol using K₂CO₃ in DMSO under microwave irradiation at 190°C, achieving a high yield. rsc.org

| Reactants | Base | Solvent | Conditions | Product | Yield | Reference |

| 2-Fluoro-6-chlorobenzonitrile, Phenol | K₂CO₃ | DMSO | 190°C, 6 min (microwave) | 2-Chloro-6-phenoxybenzonitrile | 97% | rsc.org |

| 2-Chlorobenzonitrile, 4-Methylphenol | K₂CO₃ | Polar Aprotic Solvent | Elevated Temperature | 2-(4-Methylphenoxy)benzonitrile | N/A | |

| 5-Chloro-2-nitrobenzonitrile, Substituted Phenol (Na salt) | N/A | N/A | N/A | 5-(Substituted-phenoxy)-2-nitrobenzonitrile | N/A | google.com |

Cross-Coupling Reaction Approaches

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering milder conditions and broader functional group tolerance compared to classical methods. Palladium and copper are the most prominent metals used for the synthesis of diaryl ethers like this compound.

Palladium catalysis is a powerful tool for forming both the C-O ether linkage and the C-CN bond. wikipedia.org Palladium-catalyzed cyanation of aryl halides is a well-established alternative to traditional methods, often providing higher yields and better tolerance for various functional groups. scispace.com Catalytic systems can employ various palladium sources and ligands to convert a 2-phenoxyaryl halide into this compound. scispace.comrsc.org

Conversely, palladium catalysts can be used to construct the diaryl ether bond. The Buchwald-Hartwig amination, a palladium-catalyzed C-N coupling reaction, has a C-O coupling counterpart that can form diaryl ethers. These reactions typically involve coupling an aryl halide or triflate with an alcohol or phenol. wikipedia.org Therefore, this compound could be synthesized by coupling a 2-halobenzonitrile with phenol, or 2-cyanophenol with an aryl halide, using a suitable palladium catalyst and ligand system. nih.govrsc.org

Copper-catalyzed reactions are historically significant and remain highly relevant for the synthesis of diaryl ethers, a process known as the Ullmann condensation. wikipedia.orgnih.gov The classical Ullmann reaction involves the coupling of an aryl halide with a phenoxide, promoted by stoichiometric amounts of copper metal or copper salts at high temperatures (often exceeding 200°C). wikipedia.orgwikipedia.org For instance, the synthesis of phenoxybenzonitrile derivatives can be achieved by reacting a halobenzonitrile with a phenolate (B1203915) in the presence of a copper catalyst like cuprous chloride. google.com

Modern advancements have led to the development of catalytic Ullmann-type reactions that use soluble copper complexes with specific ligands (e.g., diamines, phenanthrolines), allowing the reactions to proceed under milder conditions with lower catalyst loadings. wikipedia.orgbeilstein-journals.org These improved methods have broadened the scope and practicality of the Ullmann condensation for synthesizing compounds like this compound. nih.gov Beyond copper, nickel catalysts have also been shown to be effective in related cross-coupling reactions, particularly for cyanation of aryl halides. organic-chemistry.orgnih.gov

| Reaction Name | Metal Catalyst | Typical Reactants | Key Features |

| Ullmann Condensation | Copper (Cu) or Copper Salts (e.g., CuCl, CuI) | Aryl Halide, Phenol/Phenoxide | Classic method for diaryl ether synthesis; often requires high temperatures. wikipedia.orggoogle.com |

| Buchwald-Hartwig Etherification | Palladium (Pd) | Aryl Halide/Triflate, Phenol | Modern cross-coupling method; proceeds under milder conditions with specific ligands. wikipedia.org |

| Nickel-Catalyzed Cyanation | Nickel (Ni) | Aryl Halide, Cyanide Source | Effective for C-CN bond formation. organic-chemistry.orgnih.gov |

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a key strategy in the synthesis of complex molecules from simpler, linear precursors. This approach is particularly valuable in the construction of ring systems fused to the this compound scaffold.

A notable example of intramolecular cyclization is the 1,3-dipolar cycloaddition of nitrile N-oxides. nih.govsphinxsai.comacs.orgmdpi.com In this reaction, this compound N-oxides, generated in situ, can undergo an intramolecular cycloaddition to the neighboring benzene (B151609) ring. nih.govacs.orgmdpi.com This process, which is accompanied by dearomatization, leads to the formation of isoxazoline-fused structures in high yields. nih.govacs.orgmdpi.com

Research has demonstrated that this reaction proceeds with high stereoselectivity, typically forming a single cis-adduct isomer. nih.govacs.org The nature and position of substituents on the benzene rings have a marked effect on the reaction rate, yield, and the structure of the final product. nih.govsphinxsai.comacs.org This method provides a powerful tool for creating complex, fused heterocyclic systems from relatively simple starting materials. mdpi.comresearchgate.net

Table 1: Intramolecular Nitrile N-Oxide Cycloaddition of this compound N-Oxides

| Starting Material | Reaction Conditions | Product | Key Findings | Reference |

| This compound N-oxides | In situ generation, intramolecular 1,3-dipolar cycloaddition | Isoxazoline-fused compounds | High yields, formation of a single cis-adduct isomer, substituent effects on reaction rate and yield. | nih.govacs.org |

| Substituted this compound N-oxides | Dearomatization accompanying cycloaddition | Variously substituted isoxazolines | Substituents on the benzene ring significantly influence the reaction outcome. | nih.govsphinxsai.comacs.org |

Novel Synthetic Strategies

The development of novel synthetic strategies is driven by the need for more efficient, environmentally friendly, and scalable processes. In the context of this compound and its derivatives, several innovative approaches have emerged.

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. beilstein-journals.org

Electrochemical synthesis, or electrosynthesis, offers a green alternative to traditional chemical methods by using electricity to drive chemical reactions. gre.ac.ukresearchgate.netresearchgate.net This technique can often be performed under mild conditions and can reduce the need for stoichiometric reagents. gre.ac.ukchemistryviews.org The application of electrochemical methods to the synthesis of derivatives related to this compound, such as dibenzothiophenes, has been demonstrated to proceed without the need for transition metals or iodine, which are often required in conventional methods. chemistryviews.org This approach involves an intramolecular C-S cyclization mediated by a halogen, showcasing the potential for cleaner synthetic routes. chemistryviews.org

Table 2: Electrochemical Synthesis of Related Heterocyclic Compounds

| Starting Material | Reaction Type | Key Features | Advantages | Reference |

| Bis(biaryl) disulfides | Electrochemical cyclization | Transition-metal- and iodine-free | Milder reaction conditions, improved atom economy. | chemistryviews.org |

| Aromatic esters | Cathodic reduction | Generation of radical-anions | Can be used for deoxygenation reactions. | gre.ac.uk |

Aerobic oxidation utilizes molecular oxygen, a readily available and environmentally benign oxidant, to effect chemical transformations. nih.govbeilstein-journals.org Palladium-catalyzed aerobic oxidation reactions are widely employed for the dehydrogenation and dehydrogenative coupling of organic molecules. nih.gov These reactions often proceed via an "oxidase-type" mechanism involving the oxidation of the substrate by a Pd(II) catalyst, followed by the reoxidation of the resulting Pd(0) by oxygen. nih.gov The development of such catalytic systems is crucial for creating more sustainable synthetic processes. cjcatal.com In the context of related heterocyclic systems, photocatalytic aerobic oxidation has also been explored, using catalysts like Bi2WO6 to selectively oxidize substrates to valuable products such as aldehydes. cjcatal.com

Table 3: Aerobic Oxidation in Organic Synthesis

| Catalytic System | Substrate Type | Transformation | Significance | Reference |

| Pd(II) catalysts | Organic molecules | Dehydrogenation and dehydrogenative coupling | Wide applicability in organic synthesis. | nih.gov |

| N-hydroxyphthalimide (NHPI) | Alkyl aromatics | Oxidation to carbonyls or hydroperoxides | Metal-free alternative for oxidation reactions. | beilstein-journals.org |

| Photocatalysts (e.g., Bi2WO6) | Toluene (B28343) and derivatives | Selective oxidation to aldehydes | Green and efficient method for producing fine chemicals. | cjcatal.com |

| Chiral Catalysts | Various substrates | Asymmetric aerobic oxidation | Enables the synthesis of enantiomerically enriched compounds. | frontiersin.orgnih.gov |

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing. seqens.comwuxiapptec.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. beilstein-journals.orgseqens.comrsc.orgmdpi.com Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for flow chemistry and have been instrumental in developing more efficient and safer synthetic protocols. beilstein-journals.orgmdpi.comanton-paar.comcas.cz

The application of flow chemistry has been demonstrated in the synthesis of various pharmaceuticals and fine chemicals, including those with structural similarities to derivatives of this compound. mdpi.comnih.gov For instance, the continuous flow synthesis of anticancer drugs has been achieved, showcasing the ability to telescope multiple reaction steps and reduce production time significantly. nih.gov This technology allows for the safe handling of hazardous intermediates and the use of high temperatures and pressures, leading to faster and cleaner reactions. seqens.comwuxiapptec.com

Derivatization for Complex Architectures

The this compound scaffold serves as a valuable starting point for the construction of more elaborate and complex molecular architectures. Its inherent chemical functionalities—the nitrile group and two aromatic rings—can be strategically modified or used as handles to introduce additional complexity. This derivatization is crucial for modulating the physicochemical properties and biological activities of the resulting compounds, making them suitable for applications in medicinal chemistry and materials science. ontosight.ai Methodologies range from the introduction of simple functional groups to the stereocontrolled synthesis of intricate three-dimensional structures.

The this compound framework is amenable to a variety of chemical transformations that introduce new functional groups, thereby creating diverse derivatives. These functionalized derivatives can act as key intermediates or building blocks for more complex molecules. ontosight.ai

Standard electrophilic aromatic substitution reactions can be employed to add substituents to either the benzonitrile or the phenoxy ring, although the directing effects of the existing ether and nitrile groups will influence the position of the new substituent. For instance, nitration can lead to the formation of nitro-substituted derivatives, such as 5-Nitro-2-phenoxybenzonitrile. ontosight.ai The presence of the nitro group, a reactive functional group, opens up further avenues for synthetic elaboration, such as reduction to an amine or displacement reactions.

More advanced strategies involve the transformation of the nitrile group or the aromatic rings into different functionalities. One notable method is the intramolecular 1,3-dipolar cycloaddition of this compound N-oxides. acs.org In this process, the nitrile group is first converted to a nitrile N-oxide. This reactive intermediate can then undergo a cycloaddition reaction with the adjacent phenoxy ring, leading to the formation of complex, fused isoxazoline (B3343090) structures. acs.orgresearchgate.net This reaction not only introduces new heterocyclic rings but also does so with a high degree of regioselectivity and stereoselectivity. acs.org

The following table summarizes examples of derivatives created by introducing additional functional groups.

| Derivative Name | Functional Group Introduced | Synthetic Application | Reference |

| 5-Nitro-2-phenoxybenzonitrile | Nitro (-NO₂) | Building block for pharmaceuticals and materials | ontosight.ai |

| Isoxazoline-fused derivatives | Isoxazoline ring system | Creation of complex heterocyclic architectures | acs.org |

| 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile | Tetrafluorinated ring, Prop-1-enyl group | Intermediate for more complex molecules |

Stereoselective synthesis, the ability to preferentially form one stereoisomer over another, is a cornerstone of modern organic chemistry, particularly in the synthesis of biologically active molecules where specific three-dimensional arrangements are critical for function. uwindsor.ca While the parent this compound molecule is achiral, the introduction of stereocenters through derivatization necessitates control over the resulting stereochemistry.

A significant example of stereoselectivity in the synthesis of this compound derivatives is the intramolecular 1,3-dipolar cycloaddition of this compound N-oxides. Research has shown that this reaction proceeds to form the corresponding isoxazoline as a single cis-adduct isomer. acs.org This high degree of diastereoselectivity is remarkable because it establishes multiple new stereocenters in a single, controlled step, providing a rapid entry into complex, three-dimensional structures from a simple, planar starting material.

While specific reports on other stereoselective reactions directly on the this compound core are limited, general principles of asymmetric synthesis can be applied to its derivatives. mdpi.comslideshare.net Should a functional group like a ketone or an alkene be introduced onto either aromatic ring, a range of stereoselective transformations could be envisioned:

Chiral Catalysis : Asymmetric hydrogenation or reduction of a ketone derivative using a chiral catalyst (e.g., those based on ruthenium, rhodium, or nickel) could produce a chiral alcohol with high enantiomeric excess. researchgate.netrsc.org Similarly, asymmetric epoxidation of an olefinic derivative could yield a chiral epoxide.

Use of Chiral Auxiliaries : An achiral derivative of this compound could be temporarily attached to a chiral auxiliary. researchgate.net This auxiliary would then direct the stereochemical outcome of a subsequent reaction on the main molecule before being cleaved off, yielding an enantiomerically enriched product.

Substrate Control : If a chiral center is already present in a derivative (for instance, on a substituent attached to one of the rings), it can influence the stereochemical outcome of subsequent reactions at other sites on the molecule. uwindsor.ca

The key findings from relevant synthetic strategies are highlighted in the table below.

| Methodology | Key Finding/Application | Stereochemical Outcome | Reference |

| Intramolecular 1,3-Dipolar Cycloaddition | Formation of complex isoxazoline-fused heterocycles from this compound N-oxides. | Highly stereoselective, forming the cis-adduct as a single isomer. | acs.org |

| Asymmetric Hydrogenation (General Principle) | Potential for converting a ketone derivative into a chiral alcohol. | High enantiomeric excess (ee) is achievable with appropriate chiral catalysts. | rsc.org |

| Chiral Auxiliary-Guided Reactions (General Principle) | A general strategy to induce chirality in an achiral substrate by temporarily introducing a chiral moiety. | The auxiliary directs the formation of one diastereomer over others. | researchgate.net |

These strategies underscore the potential for creating a wide array of structurally complex and stereochemically defined derivatives starting from the this compound scaffold.

Reaction Mechanisms and Kinetics in 2 Phenoxybenzonitrile Transformations

Elucidation of Reaction Pathways

The reactivity of 2-phenoxybenzonitrile is characterized by several distinct mechanistic pathways, including nucleophilic aromatic substitution, intramolecular cycloadditions, and photochemical and radical reactions.

Nucleophilic aromatic substitution (SNAr) in this compound typically involves the displacement of the phenoxy group by a nucleophile. This transformation is facilitated by the electron-withdrawing nature of the cyano (-CN) group, which activates the aromatic ring towards nucleophilic attack. The reaction generally proceeds via an addition-elimination mechanism. libretexts.org

The process begins with the attack of a nucleophile on the carbon atom bonded to the phenoxy leaving group (the ipso-carbon). This initial addition step is typically the rate-determining step of the reaction. It results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this complex is delocalized across the aromatic ring and is further stabilized by the ortho-cyano group through its electron-withdrawing inductive and resonance effects. libretexts.orgmasterorganicchemistry.com In the subsequent, faster elimination step, the aromaticity of the ring is restored by the expulsion of the phenoxide leaving group. youtube.com

Addition of Nucleophile: A nucleophile (Nu⁻) attacks the ipso-carbon of the benzonitrile (B105546) ring, breaking the aromaticity and forming a tetrahedral Meisenheimer intermediate.

Stabilization: The negative charge is delocalized over the π-system and stabilized by the ortho-nitrile group.

Elimination of Leaving Group: The phenoxide ion is eliminated, and the aromatic π-system is reformed, yielding the substituted product.

Under conditions involving a very strong base, an alternative elimination-addition pathway, known as the benzyne (B1209423) mechanism, could theoretically occur, though it is less common for activated substrates like this compound.

Intramolecular cycloaddition reactions provide a pathway to form new ring systems from a single molecule. For this compound, such reactions can be induced thermally or photochemically, leading to the formation of fused heterocyclic structures. mdpi.com While direct thermal intramolecular cycloaddition of this compound is not extensively documented, analogous systems demonstrate the feasibility of such pathways. For instance, pyridazinecarbonitriles bearing alkynyl ether side chains undergo thermally induced intramolecular Diels-Alder reactions. mdpi.comresearchgate.net In these reactions, the electron-deficient diazine ring acts as the diene, and the alkyne acts as the dienophile, leading to a fused benzonitrile product after the elimination of nitrogen. mdpi.com

A plausible, though hypothetical, intramolecular [4+2] cycloaddition for this compound could involve one of the aromatic rings acting as a diene and a π-system on the other ring acting as a dienophile, likely requiring high temperatures or specific catalysts to overcome the aromaticity barrier.

More common are photochemical cycloadditions, which can provide the energy needed to overcome these barriers. For example, photochemical [2+2] cycloadditions are effective for synthesizing strained four-membered rings and can occur intramolecularly. libretexts.org

Upon absorption of light, this compound can be promoted to an electronically excited state, unlocking reaction pathways that are inaccessible under thermal conditions. The mechanism typically begins with the absorption of a photon, elevating the molecule to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. These excited species are significantly more reactive than the ground-state molecule.

One prominent photochemical pathway is intramolecular cyclization. Analogous to the well-known Mallory reaction for stilbenes, where photocyclization leads to phenanthrenes, this compound can undergo a non-oxidative photocyclization. nih.govnih.gov In this process, the excited molecule can form a new carbon-carbon bond between the ortho-position of the phenoxy ring and the carbon atom adjacent to the nitrile group. This is often followed by a series of steps to yield a stable, fused aromatic system like dibenzofuran, with the elimination of a small molecule. For instance, 2-methoxystilbenes undergo photocyclisation to phenanthrenes by eliminating methanol. rsc.org

Another possible photochemical reaction is a [2+2] cycloaddition, either intramolecularly between the two aromatic rings or intermolecularly with another unsaturated molecule. libretexts.org Research on related heteroaromatic compounds, such as 2-alkoxy-3-cyanopyridines, has demonstrated their ability to undergo photochemical cycloaddition with alkenes to form bicyclic products. rsc.org This suggests that the activated benzonitrile ring in this compound could participate in similar transformations.

Radical reactions of this compound can be initiated by heat, light, or a radical initiator, leading to the formation of cyclic products through intramolecular cyclization. This cascade radical cyclization is an efficient method for constructing carbo- and heterocyclic systems. rsc.org

A plausible mechanism involves the following steps:

Initiation: A radical is generated on the this compound molecule. This could occur, for example, through hydrogen abstraction from one of the aromatic rings by an external radical species.

Propagation: The aryl radical can then undergo an intramolecular cyclization. The radical on one ring attacks the other aromatic ring, typically at an ortho or para position, to form a new C-C bond and a cyclohexadienyl radical intermediate. This step is a key ring-forming process. semanticscholar.orgresearchgate.net

Termination/Re-aromatization: The resulting radical intermediate can then be oxidized or undergo hydrogen abstraction to re-aromatize, yielding a stable, fused-ring product such as a substituted dibenzofuran.

Visible-light-induced photoredox catalysis is a modern approach to initiating such radical cyclizations under mild conditions. rsc.org Studies on similar systems, like 2-phenylbenzylidenemalononitrile, have shown that visible light can promote intramolecular cyclization to form phenanthrene (B1679779) derivatives through a radical process. globethesis.com

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for understanding the factors that control the speed of chemical reactions and for determining the detailed step-by-step mechanism. For transformations of this compound, these studies often focus on how the reaction rate is affected by the concentration of reactants and the electronic properties of substituents on the aromatic rings.

Rate = k [Ar-X] [Nu⁻]

This indicates that the rate-determining step involves a collision between one molecule of the substrate and one molecule of the nucleophile, which is consistent with the addition-elimination mechanism. researchgate.netresearchgate.net

The rate of nucleophilic aromatic substitution on diaryl ethers like this compound is highly sensitive to the nature and position of substituents on either aromatic ring. Electron-withdrawing groups (EWGs) on the benzonitrile ring increase the reaction rate, while electron-donating groups (EDGs) decrease it. masterorganicchemistry.comnih.gov

This effect is rationalized by considering the stability of the Meisenheimer intermediate formed in the rate-determining step.

Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -CN): When placed ortho or para to the reaction center, EWGs effectively delocalize the negative charge of the Meisenheimer complex through resonance and/or induction. libretexts.org This stabilization of the intermediate lowers the activation energy of the rate-determining step, thereby accelerating the reaction. masterorganicchemistry.comunilag.edu.ng

Electron-Donating Groups (e.g., -CH₃, -OCH₃): EDGs destabilize the negatively charged intermediate by increasing electron density on the ring, which raises the activation energy and slows down the reaction rate. nih.gov

The influence of substituents can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). A positive value for the reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups. nih.gov Kinetic studies on substituted 1-phenoxy-2,4-dinitrobenzenes with amines show a clear correlation between the substituent's electronic properties and the reaction rate constant. researchgate.netresearchgate.net

The following table summarizes the expected qualitative effect of substituents at the para-position (position 4) of the benzonitrile ring on the rate of a hypothetical SNAr reaction.

| Substituent (at position 4) | Electronic Effect | Hammett Constant (σp) | Effect on Meisenheimer Intermediate | Expected Relative Rate |

|---|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | +0.78 | Strong Stabilization | Greatly Increased |

| -CN | Strongly Electron-Withdrawing | +0.66 | Strong Stabilization | Increased |

| -Cl | Weakly Electron-Withdrawing (Inductive) | +0.23 | Moderate Stabilization | Slightly Increased |

| -H | Reference | 0.00 | Baseline | 1 (Reference) |

| -CH₃ | Weakly Electron-Donating | -0.17 | Slight Destabilization | Decreased |

| -OCH₃ | Strongly Electron-Donating (Resonance) | -0.27 | Moderate Destabilization | Greatly Decreased |

This table presents generalized effects based on established principles of physical organic chemistry. Actual rate constants would need to be determined experimentally for this compound.

Solvent Effects on Reaction Mechanismsgoogle.comresearchgate.net

The choice of solvent significantly influences the rate and efficiency of the Ullmann condensation to form this compound. High-boiling point, polar aprotic solvents are traditionally favored for this reaction. wikipedia.org

Detailed research findings indicate that solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), nitrobenzene, and tetrahydrofuran (B95107) (THF) provide excellent yields. wikipedia.orgresearchgate.net The polarity of these solvents helps to solubilize the reactants and the copper catalyst complex, thereby facilitating the reaction. In contrast, nonpolar solvents such as toluene (B28343) and benzene (B151609) result in significantly lower yields. researchgate.net

In one synthetic approach to related 2-aryloxymethylbenzonitriles, DMF was selected as the solvent due to its aprotic nature and miscibility with water, which simplifies the work-up procedure. asianpubs.org Modern approaches also explore more environmentally benign solvent systems, such as deep eutectic solvents (DES), which have been shown to be effective media for ligand-free, copper-catalyzed C-O bond formation under aerobic conditions. nih.gov

| Solvent | Solvent Type | Typical Yield in Ullmann Coupling | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent (e.g., 99%) | wikipedia.orgresearchgate.net |

| Tetrahydrofuran (THF) | Polar Aprotic | Excellent (e.g., 98%) | researchgate.net |

| Toluene | Nonpolar | Low (e.g., 79%) | researchgate.net |

| Benzene | Nonpolar | Low (e.g., 68%) | researchgate.net |

| Water | Polar Protic | Good (e.g., 97% in specific systems) | researchgate.net |

| Deep Eutectic Solvents (e.g., ChCl/Glycerol) | Ionic Liquid Analogue | Excellent (up to 98%) | nih.gov |

Catalytic Effects on Reaction Pathwaysgoogle.combyjus.comnih.gov

The Ullmann reaction is fundamentally defined by its use of a copper catalyst. While early procedures required stoichiometric amounts of copper metal, modern variations have established truly catalytic systems. google.comwikipedia.org The active catalytic species is generally accepted to be a soluble Cu(I) ion. rug.nl

The efficiency of the catalysis is greatly enhanced by the use of ligands, which stabilize the copper center and increase its reactivity. Common ligands include diamines, phenanthroline, amino alcohols, and diketones. rug.nl The presence of these ligands allows the reaction to proceed under milder conditions and with significantly lower catalyst loadings, often as low as 1-5 mol%. researchgate.netgoogle.com The catalyst and ligand system facilitates the core bond-forming step, whether it proceeds through an oxidative addition to a Cu(III) intermediate or via a radical pathway. rug.nlorganic-chemistry.org

For instance, a ligand-free system using a copper salt in a deep eutectic solvent has been shown to effectively catalyze the C-O coupling, where the solvent components themselves may play a role in stabilizing the catalytic species. nih.gov

Intermediates and Transition State Characterizationrug.nlnih.gov

Understanding the transient species formed during the reaction provides crucial insight into the operative mechanism.

Spectroscopic Identification of Intermediates

Direct spectroscopic observation of the intermediates in the Ullmann synthesis of this compound is challenging due to their high reactivity and low concentrations. The literature on this specific transformation does not provide direct spectroscopic data (e.g., NMR, IR) for the proposed intermediates.

However, based on the widely studied mechanisms of Ullmann-type reactions, the key intermediates are proposed to be copper(I) phenoxide complexes (Cu-OAr). wikipedia.org In mechanisms involving a Cu(I)/Cu(III) cycle, a highly unstable Cu(III) species of the type [Ar-Cu(III)-(OAr)X(L)n] is postulated, which has eluded direct observation in most systems. organic-chemistry.orgresearchgate.net In radical pathways, the formation of phenoxy radicals could be involved, and while phenoxy radicals have been identified by techniques like electron paramagnetic resonance (EPR) spectroscopy in other contexts, such as the pyrolysis of phenol (B47542), this has not been documented during the Ullmann synthesis of this compound. lsu.edu

Computational Characterization of Transition Statesrug.nlnih.gov

In the absence of direct spectroscopic evidence, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for characterizing the transition states of Ullmann-type reactions. rug.nlresearchgate.net While specific computational studies for the formation of this compound are not prominent in the literature, research on analogous systems provides significant insights.

Computational studies on the modified Ullmann reaction between aryl iodides and primary alcohols or amines have been used to compare the energetics of different mechanistic pathways. rug.nlresearchgate.net These studies calculate the energy barriers for the proposed steps, such as oxidative addition and reductive elimination, and characterize the geometry of the associated transition states. nih.gov For example, DFT calculations have supported the viability of both Single Electron Transfer (SET) and Halogen Atom Transfer (IAT) mechanisms by demonstrating that they can have lower activation barriers than the traditional oxidative addition/reductive elimination pathway in certain systems. researchgate.net Such computational models are essential for visualizing the fleeting structures at the peak of the reaction energy profile and for predicting how changes in substrates, catalysts, and ligands will affect reaction kinetics. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions. stanford.eduresearchgate.net For a molecule like 2-Phenoxybenzonitrile, which possesses a flexible ether linkage, conformational analysis is crucial for understanding its three-dimensional structure and properties.

Studies on the related molecule 2-ethoxybenzonitrile have shown that the flexibility of the side chain leads to the existence of multiple stable conformers. sxu.edu.cn Using DFT calculations, the potential energy surface (PES) of 2-ethoxybenzonitrile was explored, identifying five different molecular conformers, with the most stable being a trans configuration. sxu.edu.cn A similar approach would be essential to identify the preferred conformations of this compound.

Furthermore, MD simulations of neat benzonitrile (B105546) have been used to investigate its liquid structure and orientational dynamics. stanford.eduresearchgate.net These simulations revealed the presence of local antiparallel configurations driven by Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules, which influences the collective reorientation of the molecules in the liquid phase. stanford.eduresearchgate.net Ab initio MD simulations have also been employed to model the formation of benzonitrile in interstellar conditions from clusters of smaller molecules, demonstrating the power of these techniques to unravel complex reaction pathways. nih.govnih.gov

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and site selectivity of molecules in chemical reactions. By analyzing the electronic structure, one can identify which parts of a molecule are most likely to participate in electrophilic or nucleophilic attacks. nih.govmdpi.com

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. chemrxiv.orgmdpi.com These descriptors are calculated from electronic properties, primarily the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com

Global reactivity descriptors describe the reactivity of the molecule as a whole. chemrxiv.org Key global descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2. jmaterenvironsci.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a small HOMO-LUMO gap is considered "soft," while one with a large gap is "hard." nih.gov

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), it indicates a higher reactivity for larger values. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is defined as ω = μ² / 2η. jmaterenvironsci.com

Local reactivity descriptors are used to identify the most reactive sites within a molecule. chemrxiv.org The most common local descriptor is the Fukui function, f(r) , which indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. chemrxiv.orgmdpi.com By condensing the Fukui function to individual atoms, one can predict sites susceptible to:

Nucleophilic attack (f+): Where an electron is accepted.

Electrophilic attack (f-): Where an electron is donated.

These theoretical descriptors allow for a detailed prediction of how this compound would behave in various chemical reactions, guiding synthetic efforts and mechanistic studies. jmaterenvironsci.com

Mechanistic Pathway Exploration

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential reaction mechanisms for this compound. By mapping the potential energy surface of a reaction, these studies can identify transition states, intermediates, and the associated energy barriers, thereby elucidating the most probable pathways.

Calculating Bond Dissociation Energies (BDEs): Determining the energy required to break the C-O ether bond, which is often the initial step in photochemical reactions of this class of compounds bac-lac.gc.caresearchgate.net.

Locating Transition States: Identifying the geometry and energy of the transition state for the ring-closure step.

Analyzing Reaction Intermediates: Characterizing the structure and stability of radical or ionic intermediates formed during the reaction.

Another potential mechanistic pathway involves the nitrile group. DFT calculations have been successfully used to study the [3+2] cycloaddition reactions of benzonitrile N-oxides and radical-mediated intramolecular cyclization onto nitrile triple bonds mdpi.comresearchgate.net. For this compound, theoretical models could explore the feasibility of an intramolecular cyclization where a radical center generated on the phenoxy ring attacks the nitrile carbon.

Table 1: Illustrative Data from a Hypothetical DFT Mechanistic Study on this compound Cyclization This table is for illustrative purposes to show the type of data generated in a computational study.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactant (Ground State) | 0.0 | Optimized structure of this compound |

| 2 | C-O Bond Homolysis (Excited State) | +75.0 | Energy required to form the initial biradical |

| 3 | Transition State 1 (TS1) | +15.2 | Energy barrier for the ring-closing step |

| 4 | Cyclic Intermediate | -5.8 | A stabilized intermediate post-cyclization |

| 5 | Transition State 2 (TS2) | +25.0 | Energy barrier for hydrogen abstraction/aromatization |

| 6 | Product (Dibenzofuran derivative) | -40.0 | Final, stable cyclized product |

Such computational explorations can distinguish between different possible mechanisms—such as polar, stepwise, or concerted pathways—by analyzing the electronic structure of the transition states mdpi.com.

Photophysical Properties from Computational Models

Computational models are essential for predicting and understanding the photophysical properties of organic molecules, including their interaction with light. These properties are governed by the electronic transitions between the ground and excited states.

For this compound, theoretical calculations can predict key photophysical parameters such as absorption and emission wavelengths, oscillator strengths (which relate to the intensity of absorption), and dipole moments of excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose due to its favorable balance of computational cost and accuracy for many organic molecules researchgate.netchemrxiv.org.

The typical workflow involves:

Optimizing the geometry of the molecule in its electronic ground state using DFT.

Performing a TD-DFT calculation on the optimized geometry to compute the vertical excitation energies and oscillator strengths for transitions to various excited states (e.g., S₁, S₂, etc.) nih.govrsc.org.

Optimizing the geometry of the first singlet excited state (S₁) to calculate the emission wavelength (fluorescence).

The choice of functional (e.g., B3LYP, M06-2X, ωB97XD) and basis set (e.g., 6-31G(d), def2-TZVP) is crucial for obtaining accurate results and is often benchmarked against experimental data for similar classes of compounds nih.gov. Solvent effects are also critical and are commonly included using models like the Polarizable Continuum Model (PCM) nih.gov.

Excited state calculations provide a detailed picture of the electronic reorganization that occurs when this compound absorbs a photon. TD-DFT calculations yield the energies of the singlet (S₁) and triplet (T₁) excited states, which are fundamental to its photophysical behavior rsc.orggithub.io.

The primary outputs of these calculations are the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the corresponding oscillator strengths (f), which indicate the probability of a given electronic transition nih.gov. An oscillator strength close to zero signifies a "dark" or forbidden transition, while a larger value indicates an allowed and "bright" transition.

Table 2: Representative TD-DFT Output for this compound Excited States This table is a conceptual representation of typical TD-DFT results.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₁ | 4.15 | 299 | 0.085 | HOMO → LUMO (95%) |

| S₂ | 4.50 | 276 | 0.002 | HOMO-1 → LUMO (88%) |

| S₃ | 4.78 | 260 | 0.210 | HOMO → LUMO+1 (91%) |

Analysis of the molecular orbitals involved in the transition (e.g., HOMO to LUMO) helps characterize the nature of the excitation, such as a localized π→π* transition or an intramolecular charge transfer (ICT) event chemrxiv.org. This information is crucial for understanding how structural modifications might tune the molecule's optical properties.

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. Predicting quantum yield computationally is a significant challenge because it depends on the competition between radiative decay (fluorescence, rate constant k_f) and non-radiative decay pathways (internal conversion, intersystem crossing, rate constant k_nr).

Direct computation requires extensive exploration of the excited state potential energy surfaces to find conical intersections and crossing points between states that facilitate non-radiative decay nih.gov. This is computationally very demanding.

A more recent and pragmatic approach involves the use of machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models chemrxiv.orgrsc.org. These models are trained on large databases of experimentally measured quantum yields for diverse molecules chemrxiv.org. The prediction for a new molecule like this compound would involve:

Calculating a set of molecular descriptors for this compound. These can range from simple topological indices to quantum-chemical parameters (e.g., HOMO-LUMO gap, dipole moment) rsc.org.

Inputting these descriptors into a pre-trained ML model (e.g., Random Forest, Gradient Boosting) to predict the quantum yield chemrxiv.orgnih.gov.

While this approach does not provide a detailed mechanistic understanding of the decay pathways, it can offer a rapid and reasonably accurate estimation of the quantum yield, which is valuable for screening potential fluorescent materials nih.govnih.gov. The accuracy of such predictions depends heavily on the quality of the training data and the relevance of the chosen molecular descriptors.

Advanced Analytical Techniques in 2 Phenoxybenzonitrile Research

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. ijfmr.com By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. libretexts.org

¹H NMR: The proton NMR spectrum of 2-Phenoxybenzonitrile provides information on the number, environment, and splitting pattern of hydrogen atoms. The aromatic protons on the two benzene (B151609) rings typically appear in the range of δ 7.0-8.0 ppm. The specific chemical shifts and coupling constants depend on the substitution pattern and the electronic effects of the nitrile and phenoxy groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. chemicalbook.com For this compound, distinct signals are expected for the carbon atom of the nitrile group (typically in the range of δ 115-120 ppm), the two carbons of the ether linkage, and the carbons of the two aromatic rings. rsc.orgchemicalbook.com The chemical shifts provide insight into the electronic environment of each carbon atom.

Interactive Table: Typical NMR Data for this compound

| Type | Atom Position | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Aromatic Protons (C₆H₄CN ring) | ~7.2 - 7.8 | Complex multiplet patterns due to spin-spin coupling. Protons ortho to the CN group are typically shifted downfield. |

| Aromatic Protons (C₆H₅O ring) | ~7.0 - 7.5 | Complex multiplet patterns. Protons ortho to the ether linkage are influenced by the oxygen atom. | |

| ¹³C NMR | Nitrile Carbon (C≡N) | ~117 - 119 | A characteristic quaternary carbon signal, often of lower intensity. |

| Aromatic Carbons (C-O, C-C≡N) | ~155 - 162 (C-O), ~110 - 115 (C-CN) | Quaternary carbons attached to the electronegative oxygen and the nitrile group, respectively. | |

| Aromatic Carbons (C-H) | ~120 - 135 | Multiple signals corresponding to the protonated carbons of both aromatic rings. bmrb.io |

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity within the molecule. libretexts.org

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within each aromatic ring.

HSQC spectra correlate proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity between the two aromatic rings through the ether linkage and the position of the nitrile group.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. libretexts.org

In the mass spectrum of this compound (C₁₃H₉NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (195.07 g/mol ). uni.lu Electron ionization (EI) would likely induce fragmentation, with characteristic losses that can help confirm the structure. Key fragmentation pathways could include:

Cleavage of the ether bond, leading to fragments corresponding to the phenoxy radical (C₆H₅O•) and the benzonitrile (B105546) cation (C₇H₄N⁺) or vice versa.

Loss of the nitrile group as a cyanide radical (•CN), resulting in a [M-26]⁺ fragment.

Loss of carbon monoxide (CO) from the phenoxy portion of the molecule.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Formula of Fragment | Notes |

| 195 | [M]⁺ | [C₁₃H₉NO]⁺ | Molecular Ion |

| 167 | [M - CO]⁺ | [C₁₂H₉N]⁺ | Loss of carbon monoxide |

| 102 | [C₇H₄N]⁺ | [C₇H₄N]⁺ | Benzonitrile cation after ether cleavage |

| 93 | [C₆H₅O]⁺ | [C₆H₅O]⁺ | Phenoxy cation after ether cleavage |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation from loss of oxygen or CN |

Hyphenated Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. It allows for the separation of the compound from a mixture, followed by its immediate identification based on its mass spectrum. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for less volatile or thermally sensitive compounds. amazonaws.comnih.gov A sample containing this compound can be separated using high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer for detection and identification. nih.gov This is particularly useful for analyzing the compound in complex matrices. sigmaaldrich.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. specac.comupi.edu The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups. researchgate.netuniversallab.org

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR. The C≡N and symmetric aromatic ring stretching modes are typically strong in the Raman spectrum. scispace.comscribd.com

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| ~3100 - 3000 | C-H stretching | Aromatic | Indicates the presence of C-H bonds on the benzene rings. |

| ~2230 - 2220 | C≡N stretching | Nitrile | A sharp and strong absorption, highly characteristic of the nitrile functional group. mdpi.com |

| ~1600 - 1450 | C=C stretching | Aromatic Ring | Multiple bands indicating the aromatic skeletal vibrations. |

| ~1270 - 1200 | C-O-C asymmetric stretching | Aryl Ether | A strong absorption band confirming the ether linkage between the two aromatic rings. |

| ~1070 - 1020 | C-O-C symmetric stretching | Aryl Ether | A less intense band, also indicative of the ether linkage. |

| Below 900 | C-H out-of-plane bending | Aromatic | The pattern of these bands can provide information about the substitution pattern on the benzene rings. |

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the solid state. This analysis would provide highly accurate data on:

Bond lengths and angles: Confirming the geometry of the nitrile group, the ether linkage, and the aromatic rings.

Conformation: Revealing the dihedral angle between the two aromatic rings, which describes their relative orientation.

Intermolecular interactions: Identifying how the molecules pack in the crystal lattice, including potential π-π stacking or other non-covalent interactions.

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.govbioanalysis-zone.comjournalagent.com These methods are essential for isolating this compound from reaction mixtures and for assessing its purity. ijfmr.com

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the purity analysis of non-volatile compounds. chromedia.org For this compound, a reversed-phase HPLC method is typically employed.

Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is commonly used.

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. sielc.com

Detection: A UV detector is set at a wavelength where this compound exhibits strong absorbance (determined from its UV-Vis spectrum) to monitor the eluting compound. The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used for monitoring the progress of reactions and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a suitable mobile phase. The position of the this compound spot, visualized under UV light, relative to the solvent front (Rf value) is characteristic of the compound under the specific conditions used.

Electrochemical Methods

Electrochemical methods offer a sensitive and often selective approach to the analysis of redox-active compounds. These techniques involve measuring the current or potential changes in an electrochemical cell containing the analyte. For a molecule like this compound, cyclic voltammetry can be employed to study its oxidation and reduction behavior.

The electrochemical properties of this compound would be influenced by both the nitrile and the phenoxy groups. While the nitrile group is generally difficult to reduce electrochemically, the diphenyl ether moiety can undergo oxidation at a sufficiently positive potential.

A typical cyclic voltammetry experiment for this compound would involve dissolving the compound in an aprotic solvent such as acetonitrile, containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate). A three-electrode system, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), would be used. By scanning the potential, one can observe the potential at which the compound is oxidized or reduced, providing information about its electronic structure and potential for electrochemical reactions. Studies on diphenyl ether derivatives have shown that they can be irreversibly oxidized at a glassy carbon electrode. The exact peak potentials would be dependent on the specific substitution pattern on the aromatic rings.

Table 4: Hypothetical Electrochemical Data for this compound based on Analogs

| Parameter | Value |

|---|---|

| Technique | Cyclic Voltammetry |

| Working Electrode | Glassy Carbon |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium Perchlorate |

| Scan Rate | 100 mV/s |

| Expected Oxidation Peak | +1.5 to +2.0 V (vs. Ag/AgCl) |

| Expected Reduction Peak | Not readily observed |

Note: This data is hypothetical and extrapolated from the electrochemical behavior of related diphenyl ether and benzophenone (B1666685) compounds.

Advanced Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time, or in situ, provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For the synthesis or transformation of this compound, several advanced analytical techniques can be employed for this purpose.

One of the most powerful techniques for in situ monitoring is Fourier-Transform Infrared (FTIR) spectroscopy. By using an attenuated total reflectance (ATR) probe immersed directly into the reaction mixture, it is possible to continuously collect IR spectra as the reaction progresses. For a reaction involving the formation of this compound, one could monitor the disappearance of reactant-specific peaks and the appearance of product-specific peaks. For instance, in a synthesis involving a cyanation step, the emergence of the characteristic nitrile stretch (around 2230 cm⁻¹) would be a clear indicator of product formation.

Another advanced approach is the use of automated HPLC-MS systems for real-time reaction monitoring. These systems can be programmed to automatically withdraw small aliquots from the reaction vessel at specified time intervals, quench the reaction, and inject the sample into the HPLC-MS for analysis. This provides quantitative data on the concentrations of reactants, intermediates, and products over time, allowing for detailed kinetic profiling of the reaction. This would be particularly useful for complex reactions where multiple products might be formed.

For reactions such as the Ullmann condensation, which is a potential route for synthesizing this compound, in situ monitoring can help in optimizing reaction conditions like temperature, catalyst loading, and reaction time to maximize yield and minimize by-product formation.

Applications and Material Science of 2 Phenoxybenzonitrile Derivatives

Polymer Chemistry and Material Applications

The incorporation of 2-phenoxybenzonitrile derivatives into polymer chains allows for the synthesis of high-performance materials with applications in specialized fields such as polymer electrolyte membrane fuel cells (PEMFCs). The presence of the polar nitrile group and the ether linkage influences the polymer's physical and chemical properties, including thermal stability, solubility, and ion conductivity.

Synthesis of Polymers Incorporating Benzonitrile (B105546) Moieties

The synthesis of polymers incorporating benzonitrile moieties from this compound derivatives can be achieved through various polymerization techniques. One notable example is the synthesis of novel polyamides containing ether and benzonitrile groups. For instance, the monomer N-[4-(4'-cyanophenoxy) phenyl] acrylamide (B121943) (CPAM), a derivative of this compound, can be synthesized and subsequently polymerized via free-radical polymerization using an initiator like azobisisobutyronitrile (AIBN) in a solvent such as tetrahydrofuran (B95107) (THF). sapub.orgsapub.org The polymerization proceeds by the opening of the carbon-carbon double bond in the acrylamide group, leading to the formation of poly(N-[4-(4'-cyanophenoxy) phenyl] acrylamide) (poly-CPAM). sapub.orgsapub.org

Another significant class of polymers, poly(arylene ether)s, which are known for their excellent thermal and mechanical properties, can be synthesized using monomers derived from this compound. researchgate.nethilarispublisher.com The general approach involves nucleophilic aromatic substitution reactions between a dihalobenzonitrile compound and an aromatic dihydroxy compound in the presence of a base. google.com This method allows for the incorporation of the phenoxybenzonitrile structure into the polymer backbone. Furthermore, poly(arylene ether nitrile) copolymers have been synthesized through the nucleophilic substitution reaction of 2,6-dichlorobenzonitrile (B3417380) with various aromatic diols, resulting in polymers with high thermal stability. researchgate.net

Additionally, more complex polymer architectures have been developed for specific applications. For example, poly[2,2′-(4,4′-(2,6-bis(phenoxy) benzonitrile))-5,5′-bibenzimidazole] (PBI-CN) was synthesized through the polycondensation of 3,3′,4,4′-tetraaminobiphenyl and 2,6-bis(4-carboxyphenoxy) benzonitrile. rsc.org The introduction of the bulky phenoxy and polar nitrile groups into the polybenzimidazole (PBI) backbone was intended to enhance the polymer's properties for fuel cell membrane applications. rsc.org

A summary of representative polymers synthesized from this compound derivatives and related monomers is presented in the table below.

| Polymer Name | Monomer(s) | Polymerization Method | Key Structural Feature |

| Poly(N-[4-(4'-cyanophenoxy) phenyl] acrylamide) (poly-CPAM) | N-[4-(4'-cyanophenoxy) phenyl] acrylamide | Free-radical polymerization | Pendant 4-cyanophenoxy group |

| Poly(arylene ether nitrile) | 2,6-dichlorobenzonitrile, Resorcinol (B1680541), Hydroquinone | Nucleophilic substitution | Ether and nitrile linkages in the main chain |

| Poly[2,2′-(4,4′-(2,6-bis(phenoxy) benzonitrile))-5,5′-bibenzimidazole] (PBI-CN) | 3,3′,4,4′-tetraaminobiphenyl, 2,6-bis(4-carboxyphenoxy) benzonitrile | Polycondensation | Benzonitrile and phenoxy groups on the PBI backbone |

Design of Functional Polymers with Tailored Properties

The incorporation of this compound derivatives into polymer structures allows for the precise tailoring of material properties for specific applications. sdu.dk The nitrile group, with its large dipole moment, and the flexible ether linkage are key to imparting desirable characteristics such as enhanced thermal stability, improved solubility, and specific electrochemical properties. sapub.orgresearchgate.net

In the case of poly-CPAM, the presence of the 4-cyanophenoxy phenyl side group results in a polymer with notable thermal stability. sapub.org Thermogravimetric analysis has shown that these polymers are stable at elevated temperatures. The introduction of aryl-ether linkages is a well-known strategy to enhance the solubility and processability of aromatic polymers without significantly compromising their thermal properties. sapub.org

Furthermore, the nitrile group can serve as a reactive site for further polymer modification, such as cross-linking. researchgate.net For instance, polyarylene ether nitriles terminated with phthalonitrile (B49051) can be thermally cross-linked, transforming the thermoplastic material into a thermoset with significantly increased glass transition temperatures and enhanced thermal decomposition temperatures. researchgate.net This cross-linking is facilitated by the reaction of the terminal phthalonitrile groups. researchgate.net

The properties of these functional polymers can be fine-tuned by adjusting the copolymer composition. By varying the ratio of different monomers during the synthesis of poly(arylene ether nitrile) copolymers, properties such as the glass transition temperature and crystalline melt temperature can be systematically altered. researchgate.net This allows for the design of materials with a specific balance of thermal and mechanical properties.

The following table summarizes the tailored properties of polymers derived from this compound and related structures.

| Polymer System | Incorporated Moiety | Tailored Property | Mechanism/Observation |

| Poly(N-[4-(4'-cyanophenoxy) phenyl] acrylamide) (poly-CPAM) | 4-cyanophenoxy phenyl group | Enhanced thermal stability and solubility | The aryl-ether linkage improves processability while maintaining thermal performance. sapub.org |

| Phthalonitrile-terminated polyarylene ether nitrile (PEN-t-Ph) | Terminal phthalonitrile groups | Increased thermal stability and glass transition temperature | Thermal curing induces cross-linking through the formation of phthalocyanine (B1677752) rings. researchgate.net |

| Poly(arylene ether nitrile) copolymers | Varied ratios of resorcinol and hydroquinone | Tunable glass transition and crystalline melt temperatures | Altering the monomer composition allows for the control of polymer chain rigidity and packing. researchgate.net |

Applications in Fuel Cell Membranes

Derivatives of this compound are utilized in the development of proton exchange membranes (PEMs) for fuel cells, particularly for high-temperature applications (HT-PEMFCs). researchgate.netmdpi.com The incorporation of benzonitrile moieties into the polymer backbone of PEMs can lead to improved performance characteristics compared to conventional membranes like Nafion, especially at temperatures above 100°C. nih.govnih.gov

One of the key advantages of using nitrile-containing polymers in fuel cell membranes is the ability of the nitrile group to reduce water uptake and dimensional swelling. canada.ca This is crucial for maintaining the mechanical integrity of the membrane under varying humidity conditions. Sulfonated poly(arylene ether ether nitrile)s (SPAEENs) have demonstrated significantly lower water uptake compared to other sulfonated aromatic polymers, while still exhibiting high proton conductivity. canada.ca

Polymers such as PBI-CN, which contains both phenoxy and benzonitrile groups, have been specifically synthesized for use as proton-conducting membranes. rsc.org When doped with phosphoric acid, these membranes facilitate proton transport under anhydrous conditions at elevated temperatures. The nitrile group in the polymer backbone provides a strong polar site that can interact with the phosphoric acid, potentially enhancing the acid doping level and, consequently, the proton conductivity. rsc.org The proton conductivity of a PBI-CN composite membrane doped with phosphoric acid has been shown to reach approximately 10⁻³ S/cm at 170°C. rsc.org

Sulfonated poly(fluorenyl ether ketone nitrile)s are another class of materials that have been investigated for high-temperature PEMFCs. nih.govnih.gov These membranes have shown good performance at low temperatures and high relative humidity. Importantly, certain compositions have demonstrated better performance than Nafion membranes at 100°C and can even operate at temperatures as high as 125°C. nih.govnih.gov

The table below highlights the performance of fuel cell membranes based on polymers containing benzonitrile and phenoxy moieties.

| Membrane Material | Key Structural Features | Operating Temperature (°C) | Proton Conductivity | Key Advantages |

| Phosphoric acid-doped PBI-CN | Phenoxy and benzonitrile groups on a PBI backbone | 170 | ~10⁻³ S/cm | Good thermal stability, anhydrous proton conduction. rsc.org |

| Sulfonated poly(arylene ether ether nitrile) (SPAEEN) | Ether and nitrile linkages, sulfonic acid groups | 80 | 115 mS/cm | Reduced water uptake and swelling, high proton conductivity. canada.ca |

| Sulfonated poly(fluorenyl ether ketone nitrile) | Fluorenyl, ether, ketone, and nitrile groups | 100-125 | - | Superior performance to Nafion at high temperatures. nih.govnih.gov |

Supramolecular Chemistry and Molecular Recognition

The structural features of this compound and its derivatives also make them interesting candidates for studies in supramolecular chemistry. The presence of aromatic rings, the nitrile group, and the ether linkage allows for a variety of non-covalent interactions that can drive the formation of organized molecular assemblies.

Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. thno.org Benzonitrile derivatives can act as guests in these systems, with the nitrile group and aromatic rings playing a key role in molecular recognition. researchgate.net

A notable example is the precise recognition of various benzonitrile derivatives by a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle. researchgate.net This host molecule has a rigid, triangular cavity that can specifically bind benzonitrile derivatives through a "key-lock" mechanism. researchgate.net The binding is driven by a combination of non-covalent interactions, leading to the formation of stable co-crystal structures. researchgate.net This demonstrates the potential for this compound derivatives to be selectively recognized and encapsulated by appropriately designed host molecules.

In the gas phase, benzonitrile can form dipole-bound complexes with a variety of small molecules, including water, ammonia, and methanol. rsc.org The equilibrium geometries of these complexes are largely determined by the interaction of the molecular dipole moments. rsc.org This fundamental work on molecular recognition highlights the ability of the benzonitrile moiety to engage in specific intermolecular interactions.

The principles of host-guest chemistry are governed by factors such as molecular complementarity in size, shape, and chemical properties between the host and guest. rsc.org The thermodynamics of complex formation are influenced by both enthalpic and entropic contributions, including the hydrophobic effect when in aqueous solution. thno.org

Self-Assembly and Molecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The design of molecules that can self-assemble into specific architectures is a central theme in supramolecular chemistry. riken.jp The structural motifs present in this compound derivatives, such as aromatic rings capable of π-π stacking and a polar nitrile group that can participate in dipole-dipole interactions and hydrogen bonding, make them potential building blocks for self-assembled materials.

The process of forming well-defined molecular architectures through the control of intermolecular interactions is known as crystal engineering. nih.gov By understanding the strength and directionality of interactions like hydrogen bonding and π-π stacking, it is possible to predict and control the packing of molecules in a crystal. nih.govmdpi.com For example, the interplay between hydrogen bonding and π-π interactions can lead to different crystalline forms (polymorphs) with distinct properties. mdpi.com

While specific studies on the self-assembly of this compound itself are not extensively detailed in the provided context, the principles of supramolecular chemistry suggest its potential in this area. For instance, related molecular systems demonstrate how solvent and preparation methods can influence the aggregation pathway, leading to different supramolecular structures such as nanoaggregates with varying morphologies. rsc.org The ability to control the self-assembly process is crucial for the development of functional materials with applications in areas like organic electronics and sensor technology.

Catalysis and Ligand Design

The unique electronic and structural characteristics of this compound and its derivatives have prompted investigations into their potential applications in catalysis and ligand design. The presence of both a nitrile group and a phenoxy moiety offers multiple coordination sites and the ability to influence the electronic environment of a metal center, making these compounds intriguing candidates for the development of novel catalytic systems.

Role of Benzonitrile Ligands in Transition Metal Catalysis

While specific research on this compound derivatives as ligands is limited in publicly available literature, the broader class of benzonitrile ligands plays a significant role in transition metal catalysis. The nitrile group can coordinate to a metal center, influencing the catalytic activity and selectivity of the complex.

Recent studies have highlighted the importance of benzonitrile-containing ligands in nickel-catalyzed cross-coupling reactions. In this context, the benzonitrile moiety often functions as an electron-acceptor. This electronic property can promote the reductive elimination step in the catalytic cycle and help to stabilize low-valent metal species, such as Ni(0). By acting as a π-acceptor ligand, benzonitrile derivatives can disfavor competing pathways like β-hydride elimination, leading to improved reaction efficiency and selectivity for the desired product.

For instance, the design of bidentate ligands that incorporate a benzonitrile unit has been shown to be effective in promoting C(sp²)–C(sp³) bond formation. In such systems, the benzonitrile part of the ligand helps to create a more electron-deficient metal center, which in turn facilitates the crucial bond-forming reductive elimination step. The coordination of the nitrile group can also block potential open coordination sites on the metal, further suppressing undesirable side reactions.

The electronic effect of substituents on the benzonitrile ring can be systematically varied to fine-tune the catalytic performance. The introduction of electron-withdrawing or electron-donating groups on the aromatic rings of the ligand can modulate the electronic properties of the metal center, thereby influencing the rates and selectivities of catalytic transformations.

Table 1: Effect of Benzonitrile Ligands on Ni-Catalyzed Arylation